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molecular formula C6H2ClF2N3S B2809550 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1624606-96-7

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No. B2809550
M. Wt: 221.61
InChI Key: IHQNDGGDVOEBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296734B2

Procedure details

A mixture of 2-(difluoromethyl)thiazolo[5,4-d]pyrimidin-7-ol, N,N-dimethylaniline (0.800 mL, 6.31 mmol) and phosphorus oxychloride (6.00 mL, 65.5 mmol) in toluene (20 mL) was heated at 80° C. for 6 h. The reaction mixture was cooled of rt and the solvent removed invacuo. The residue was dissolved in DCM, evaporated onto silica gel and purified by flash chromatography (Isco (80 gram)) eluting with (EtOAc):hexanes (0:1→1:3) to give an off-white crystalline solid (252 mg, 18% over 2 steps). MS m/z=221.9, 223.9 [M+H]+. Calculated for C6H2F2N3S: 221.
Name
2-(difluoromethyl)thiazolo[5,4-d]pyrimidin-7-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[C:3]1[S:4][C:5]2[N:6]=[CH:7][N:8]=[C:9](O)[C:10]=2[N:11]=1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:25])=O>C1(C)C=CC=CC=1>[Cl:25][C:9]1[C:10]2[N:11]=[C:3]([CH:2]([F:13])[F:1])[S:4][C:5]=2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
2-(difluoromethyl)thiazolo[5,4-d]pyrimidin-7-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1SC=2N=CN=C(C2N1)O)F
Name
Quantity
0.8 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled of rt
CUSTOM
Type
CUSTOM
Details
the solvent removed invacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
evaporated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (Isco (80 gram))
WASH
Type
WASH
Details
eluting with (EtOAc)
CUSTOM
Type
CUSTOM
Details
hexanes (0:1→1:3) to give an off-white crystalline solid (252 mg, 18% over 2 steps)

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(N=CN1)SC(=N2)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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